molecular formula C21H45Al B14739811 Triheptylalumane CAS No. 1188-93-8

Triheptylalumane

Cat. No.: B14739811
CAS No.: 1188-93-8
M. Wt: 324.6 g/mol
InChI Key: FQMMZTDQJFUYSA-UHFFFAOYSA-N
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Description

Triheptylalumane is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminium atom bonded to three heptyl groups, making it a trialkylaluminium compound. Organoaluminium compounds like this compound are known for their reactivity and are often used as catalysts in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

AlCl3+3C7H15MgBrAl(C7H15)3+3MgBrCl\text{AlCl}_3 + 3 \text{C}_7\text{H}_{15}\text{MgBr} \rightarrow \text{Al}(\text{C}_7\text{H}_{15})_3 + 3 \text{MgBrCl} AlCl3​+3C7​H15​MgBr→Al(C7​H15​)3​+3MgBrCl

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Triheptylalumane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminium oxide and heptane.

    Reduction: Can be reduced to form aluminium hydride and heptane.

    Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.

Common Reagents and Conditions

    Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.

    Reduction: Requires a reducing agent such as lithium aluminium hydride.

    Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Aluminium oxide and heptane.

    Reduction: Aluminium hydride and heptane.

    Substitution: Heptyl halides and aluminium trihalides.

Scientific Research Applications

Triheptylalumane has several applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.

    Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.

Mechanism of Action

The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminium: Another trialkylaluminium compound with similar reactivity but different alkyl groups.

    Trimethylaluminium: Known for its use in organic synthesis and as a catalyst in polymerization reactions.

    Triisobutylaluminium: Used in the production of high-performance materials and as a catalyst in industrial processes.

Uniqueness of Triheptylalumane

This compound is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of certain polymers and materials.

Properties

CAS No.

1188-93-8

Molecular Formula

C21H45Al

Molecular Weight

324.6 g/mol

IUPAC Name

triheptylalumane

InChI

InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3;

InChI Key

FQMMZTDQJFUYSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Al](CCCCCCC)CCCCCCC

Origin of Product

United States

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